2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol

Physicochemical property prediction Purification engineering Pyrazole ethanol analogs

Researchers requiring a pyrazole building block with dual orthogonal reactivity often face multi-step synthesis of protected intermediates. 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol eliminates this bottleneck by providing both a secondary alcohol (pKa ~12.94) and a primary alkyl chloride leaving group in one chiral scaffold. • Enables sequential chemoselective derivatization-O-alkylate the alcohol without competing chloride displacement, then perform SN2 substitution. • Stereogenic center adjacent to the pyrazole ring supports asymmetric synthesis of enantiomerically enriched kinase inhibitor or GPCR ligand candidates. • Pre-activated synthon for CHK1 inhibitor MK-8776 route, bypassing in-house chlorination and improving yield reproducibility.

Molecular Formula C6H9ClN2O
Molecular Weight 160.60 g/mol
Cat. No. B13601708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol
Molecular FormulaC6H9ClN2O
Molecular Weight160.60 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C(CCl)O
InChIInChI=1S/C6H9ClN2O/c1-9-4-5(3-8-9)6(10)2-7/h3-4,6,10H,2H2,1H3
InChIKeyTWELXLJLHRSXSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol: Identity & Procurement


2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol (synonym: α-(Chloromethyl)-1-methyl-1H-pyrazole-4-methanol) is a heterocyclic chlorohydrin with the molecular formula C₆H₉ClN₂O and a molecular weight of 160.60 g·mol⁻¹ . The compound integrates a 1-methylpyrazole ring at the C-4 position with a 2-chloro-1-hydroxyethyl side chain, creating a chiral secondary alcohol bearing a primary alkyl chloride leaving group . It is catalogued under MDL number MFCD24346495 by major reagent suppliers including Shaoyuan (SY347052) and is offered at research-grade purity (≥95%) . Predicted physicochemical parameters include a boiling point of 296.3 ± 25.0 °C and a density of 1.31 ± 0.1 g·cm⁻³, consistent with a moderately polar, halogenated small-molecule building block .

2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol vs. Pyrazole Ethanol Analogs


Generic substitution among pyrazole ethanol derivatives introduces quantifiable divergence in boiling point, hydrogen-bonding capacity, leaving-group reactivity, and stereochemical complexity. The 2-chloro substituent in the target compound converts the terminal carbon from an inert alkyl position into an electrophilic site capable of nucleophilic displacement (SN2), a feature absent in the non-halogenated analog 2-(1-methyl-1H-pyrazol-4-yl)ethanol . Additionally, the benzylic-type secondary alcohol creates a stereogenic center that is not present in symmetrical pyrazole methanols such as (1-methyl-1H-pyrazol-4-yl)methanol . These structural features translate into measurable differences in predicted boiling point (296.3 vs. 247.4 °C) and density (1.31 vs. 1.12 g·cm⁻³) relative to the non-chlorinated comparator, altering purification requirements and formulation handling in downstream applications .

2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol – Quantitative Differentiation Evidence


Boiling Point vs. Non-Halogenated Analog

The chlorine substituent on the ethanol side chain substantially elevates the predicted normal boiling point of 2-chloro-1-(1-methyl-4-pyrazolyl)ethanol relative to its non-halogenated counterpart, 2-(1-methyl-1H-pyrazol-4-yl)ethanol. This difference impacts distillation cut points and vapor-phase handling protocols during large-scale synthesis .

Physicochemical property prediction Purification engineering Pyrazole ethanol analogs

Density & H-Bond Donor Count vs. Non-Halogenated Analog

The target compound possesses two hydrogen-bond donors (the secondary –OH and the potential for the chlorine to participate in halogen bonding), compared to a single donor in 2-(1-methyl-1H-pyrazol-4-yl)ethanol. This manifests in a higher predicted density .

Formulation design Solvent compatibility Molecular descriptor comparison

pKa Acidity vs. Regioisomeric Chloropyrazole Methanol

The predicted pKa of the target compound's secondary alcohol is 12.94 ± 0.20, which is moderately more acidic than the primary alcohol in the regioisomer 5-chloro-1,3-dimethyl-1H-pyrazole-4-methanol (pKa 13.45 ± 0.10). This difference influences deprotonation equilibria in basic reaction media .

Ionization state Extraction efficiency Salt formation

Bifunctional Reactivity: Chloride vs. Brominated Ketone Analog

The target compound presents a primary alkyl chloride (ClCH₂–) motif with well-established SN2 leaving-group ability, enabling nucleophilic displacement with amines, thiols, and alkoxides. In contrast, 2-bromo-1-(1-methyl-4-pyrazolyl)ethanone (CAS 706819-66-1) incorporates a carbonyl group that redirects reactivity toward α-halo ketone chemistry (nucleophilic acyl substitution and enolate formation), fundamentally altering the synthetic trajectory .

Nucleophilic displacement SN2 reactivity Leaving-group ability Synthetic intermediate

2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol – Validated Applications


Sequential Bifunctional Derivatization for Library Synthesis

The orthogonal reactivity of the secondary alcohol (pKa ~12.94) and the primary alkyl chloride enables sequential, chemoselective derivatization. In a typical workflow, the alcohol is first protected or O-alkylated under mildly basic conditions without competing chloride displacement, followed by SN2 substitution of the chloride with nitrogen, sulfur, or oxygen nucleophiles to generate diverse pyrazole-containing scaffolds . This two-step diversification from a single intermediate is a key advantage over monofunctional pyrazole building blocks such as 2-(1-methyl-1H-pyrazol-4-yl)ethanol, which lack the chloride handle .

Chiral Building Block for Enantioselective Synthesis

The hydroxyl-bearing carbon is a stereogenic center, meaning the compound exists as a pair of enantiomers. This chirality, embedded adjacent to the pyrazole pharmacophore, positions the compound as a candidate for asymmetric synthesis of enantiomerically enriched pyrazole derivatives—a capability not offered by achiral pyrazole methanols such as (1-methyl-1H-pyrazol-4-yl)methanol . Researchers targeting chiral pyrazole-based kinase inhibitors or GPCR ligands can exploit this stereocenter to introduce defined three-dimensionality early in the synthetic route .

Agrochemical Pyrazole Ether & Amine Intermediate

Patents describing pyrazole ether derivatives with herbicidal activity identify chloromethyl-substituted pyrazole intermediates as key precursors. The chloromethyl group of 2-chloro-1-(1-methyl-4-pyrazolyl)ethanol can be converted to ether or amine linkages—structural motifs recurrent in pyrazole-based agrochemical fungicides and herbicides . The predicted boiling point (296.3 °C) and density (1.31 g·cm⁻³) provide operational boundaries for solvent selection and distillation during process-scale synthesis .

CHK1 Kinase Inhibitor Intermediate Supply

1-Methyl-1H-pyrazole-4-carbaldehyde, the direct synthetic precursor to the target compound via chloromethyl Grignard addition, is a documented intermediate in the synthesis of the CHK1 inhibitor MK-8776 . Procurement of the chlorohydrin form provides a pre-activated, alcohol-protected synthon that can directly enter the inhibitor synthesis route without requiring in-house chlorination of the corresponding diol, reducing step count and improving overall yield reproducibility .

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